![molecular formula C30H44Cl2FN5O5S B2379568 (2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride CAS No. 2564467-03-2](/img/structure/B2379568.png)
(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C30H44Cl2FN5O5S and its molecular weight is 676.67. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- PROTACs are emerging as promising therapeutic agents that selectively degrade specific proteins by recruiting E3 ubiquitin ligases to target proteins for proteasomal degradation .
- Researchers use PROTACs like VH 101 to study protein function, identify novel drug targets, and potentially develop new therapies .
- Researchers can screen libraries of PROTACs, including VH 101, to identify compounds with desired properties for therapeutic development .
- Understanding how PROTACs affect cancer-related proteins may lead to innovative approaches for cancer treatment .
- PROTAC-based strategies may offer therapeutic avenues to modulate protein levels in neurodegenerative disorders .
PROTAC Development
Targeted Protein Degradation
Chemical Biology and Drug Discovery
Cancer Research
Neurodegenerative Diseases
Chemical Conjugation Strategies
Mechanism of Action
Target of Action
VH 101 phenol-alkylC4-amine is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . The primary target of this compound is the VHL protein, which plays a crucial role in cellular response to hypoxia .
Mode of Action
The compound incorporates an E3 ligase ligand plus an alkylC4 linker with a terminal amine ready for conjugation to a target protein ligand . This allows the compound to interact with its target, the VHL protein, leading to changes in the protein’s function .
Biochemical Pathways
Given its role as a vhl ligand, it can be inferred that it may influence pathways related to the cellular response to hypoxia .
Result of Action
Given its role as a vhl ligand, it can be inferred that it may influence the cellular response to hypoxia .
properties
IUPAC Name |
(2S,4R)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42FN5O5S.2ClH/c1-18-24(42-17-34-18)19-7-8-20(23(13-19)41-12-6-5-11-32)15-33-26(38)22-14-21(37)16-36(22)27(39)25(29(2,3)4)35-28(40)30(31)9-10-30;;/h7-8,13,17,21-22,25,37H,5-6,9-12,14-16,32H2,1-4H3,(H,33,38)(H,35,40);2*1H/t21-,22+,25-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHSXRZQPDIVIY-OTCWRJAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44Cl2FN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-[[2-(4-Aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
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